Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate
Brand Name: Vulcanchem
CAS No.: 1264243-41-5
VCID: VC0042247
InChI: InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-7-4-8(6-13)11-5-7/h7-8,11,13H,4-6H2,1-3H3,(H,12,14)/t7-,8+/m1/s1
SMILES: CC(C)(C)OC(=O)NC1CC(NC1)CO
Molecular Formula: C10H20N2O3
Molecular Weight: 216.281

Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate

CAS No.: 1264243-41-5

Cat. No.: VC0042247

Molecular Formula: C10H20N2O3

Molecular Weight: 216.281

* For research use only. Not for human or veterinary use.

Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate - 1264243-41-5

Specification

CAS No. 1264243-41-5
Molecular Formula C10H20N2O3
Molecular Weight 216.281
IUPAC Name tert-butyl N-[(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate
Standard InChI InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-7-4-8(6-13)11-5-7/h7-8,11,13H,4-6H2,1-3H3,(H,12,14)/t7-,8+/m1/s1
Standard InChI Key DWYPGXBZFDWCPC-SFYZADRCSA-N
SMILES CC(C)(C)OC(=O)NC1CC(NC1)CO

Introduction

Basic Identification and Structural Information

Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate is a chiral organic compound containing a functionalized pyrrolidine ring system. The compound belongs to the category of N-protected amino alcohols, featuring a carbamate protecting group.

Identification Parameters

The compound is uniquely identified through several standardized chemical identifiers as shown in Table 1:

Table 1: Identification Parameters of Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate

ParameterValue
CAS Registry Numbers1217975-63-7, 1264243-41-5
Molecular FormulaC₁₀H₂₀N₂O₃
Molecular Weight216.28 g/mol
PubChem CID45072311
InChIInChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-7-4-8(6-13)11-5-7/h7-8,11,13H,4-6H2,1-3H3,(H,12,14)/t7-,8+/m1/s1
InChIKeyDWYPGXBZFDWCPC-SFYZADRCSA-N
SMILESCC(C)(C)OC(=O)N[C@@H]1CC@HCO

Synonyms

The compound is known by several synonyms in the scientific literature and commercial catalogs:

  • Tert-butyl N-[(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate

  • (2S,4R)-2-hydroxymethyl-4-(BOC-amino)pyrrolidine

  • Tert-butyl ((3R,5S)-rel-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate

  • Carbamic acid, N-[(3R,5S)-5-(hydroxymethyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester

Chemical Structure and Properties

Structural Features

The compound possesses a five-membered pyrrolidine ring with two stereogenic centers at positions 3 and 5. The 3-position bears a tert-butyloxycarbonyl (Boc) protected amine group with R-configuration, while the 5-position features a hydroxymethyl substituent with S-configuration. The nitrogen of the pyrrolidine ring is unsubstituted, existing as a secondary amine.

Physical and Chemical Properties

The physical and chemical properties of tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate are summarized in Table 2:

Table 2: Physical and Chemical Properties

PropertyValueReference
Physical StateSolidBased on commercial packaging
Density1.11 g/cm³
Hydrogen Bond Donor Count3 (NH, NH, OH)Based on structure
Hydrogen Bond Acceptor Count4 (C=O, 2 × N, OH)Based on structure
Rotatable Bond Count4Based on structure
StabilityStable under standard conditionsInferred from commercial handling

Computed Properties

Based on computational chemistry methods, the following properties have been determined for this compound:

  • The compound exhibits moderate polarity due to the hydroxyl and carbamate functional groups

  • The presence of multiple hydrogen bond donors and acceptors suggests good solubility in polar solvents

  • The tert-butyloxycarbonyl group provides lipophilic character, potentially enhancing membrane permeability

Stereochemistry and Related Isomers

Stereochemical Configuration

The compound contains two stereogenic centers, resulting in four possible stereoisomers. The specific isomer under discussion has the (3R,5S) configuration, indicating:

  • R-configuration at position 3 (the carbon bearing the Boc-protected amine)

  • S-configuration at position 5 (the carbon bearing the hydroxymethyl group)

Related Isomers

Several stereoisomers of this compound have been documented in chemical databases and literature:

Table 3: Comparison of Related Stereoisomers

StereoisomerCAS NumberPubChem CIDKey Difference
(3R,5S)-isomer1217975-63-745072311Current compound
(3S,5S)-isomer1217680-19-744828912Inverted stereochemistry at C-3
(3R,5S)-HCl salt1217636-72-0-Hydrochloride salt of current compound
(3S,5S)-HCl salt1217680-19-745072308Hydrochloride salt of (3S,5S)-isomer

The (3S,5S)-isomer (tert-butyl ((3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate) differs from the (3R,5S) isomer by the inverted stereochemistry at the C-3 position . This stereochemical difference likely results in distinct chemical reactivity and biological activity profiles.

SupplierCatalog NumberPackage SizePurityPrice (USD)Reference
Aladdin ScientificT627994-500mg500 mg97%$173.90
Aladdin ScientificT627994-1g1 g97%$290.90
Aladdin ScientificT627994-5g5 g97%$1,446.90
AK Scientific4002AA1 g-$1,593.00
Alichem12176367201 g-$988.00
American Custom ChemicalsCCH00320315 mg95%$501.16
American Custom ChemicalsCCH00320311 g95%$1,124.55
ChemenuCM1983531 g95%$888.00
CrysdotCD113275071 g95+%$942.00
EOS Med Chem---Contact seller
abcr GmbHAB595796---
Capot Chemical Co.87078---

Market Trends

Based on the available pricing data, several observations can be made about the market for this compound:

  • The compound commands a premium price, typical of specialty chiral building blocks with defined stereochemistry

  • Significant price variability exists between suppliers, reflecting differences in synthetic routes, purity levels, and scale of production

  • Quantity discounts are offered by suppliers like Aladdin Scientific, with the per-gram cost decreasing for larger quantities

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